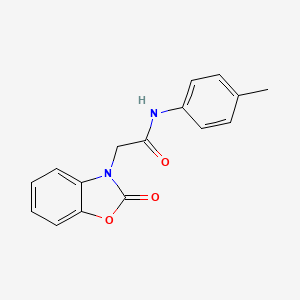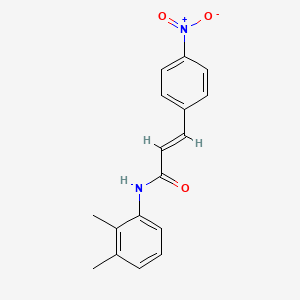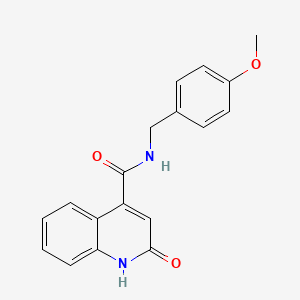![molecular formula C18H13N3O2 B5778203 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as Napyrazole, is a heterocyclic compound with potential applications in scientific research. It is a highly selective and potent inhibitor of the protein kinase CK1δ, which has been implicated in a variety of cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
作用機序
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine selectively binds to the ATP-binding site of CK1δ and inhibits its kinase activity. This inhibition leads to the disruption of downstream signaling pathways that are regulated by CK1δ, such as the circadian rhythm, DNA damage response, and Wnt signaling pathway.
Biochemical and Physiological Effects:
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have a variety of biochemical and physiological effects. It disrupts the circadian rhythm by inhibiting the activity of CK1δ, which is a key regulator of the circadian clock. It also sensitizes cancer cells to DNA-damaging agents by inhibiting the DNA damage response pathway. Furthermore, 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine inhibits the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and tumorigenesis.
実験室実験の利点と制限
One of the advantages of using 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its high selectivity and potency for CK1δ. This allows for the specific inhibition of CK1δ without affecting other kinases. However, one limitation of 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. Another area of interest is the investigation of the role of CK1δ in other cellular processes and pathways. Additionally, the potential therapeutic applications of 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in the treatment of circadian rhythm disorders and cancer should be explored further.
合成法
The synthesis of 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-naphthol with 5-bromomethyl-1,2,4-oxadiazole-3-carboxylic acid followed by the coupling of the resulting intermediate with 3-pyridylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification by column chromatography and recrystallization. This method has been reported to yield 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine with high purity and good yield.
科学的研究の応用
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been widely used in scientific research as a tool compound to study the function of CK1δ. CK1δ plays an important role in the regulation of circadian rhythm, and 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to disrupt the circadian clock in vitro and in vivo. It has also been reported to inhibit the DNA damage response pathway and sensitize cancer cells to DNA-damaging agents. In addition, 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to inhibit the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and tumorigenesis.
特性
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-2-5-14-10-16(8-7-13(14)4-1)22-12-17-20-18(21-23-17)15-6-3-9-19-11-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOTXPCJCWJBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)


![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)